molecular formula C12H16FNO3 B13656167 Tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate

Tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate

Cat. No.: B13656167
M. Wt: 241.26 g/mol
InChI Key: GCDIDQGQNMPHFV-UHFFFAOYSA-N
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Description

Tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluoro-substituted phenyl ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate typically involves the reaction of a fluoro-substituted phenol with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and anhydrous solvents to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a fluoro-substituted benzaldehyde, while reduction of the carbamate group can produce a fluoro-substituted aniline .

Scientific Research Applications

Tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate is unique due to the specific positioning of the fluoro and hydroxyl groups on the phenyl ring. This unique arrangement can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H16FNO3

Molecular Weight

241.26 g/mol

IUPAC Name

tert-butyl N-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate

InChI

InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14-7-8-5-4-6-9(15)10(8)13/h4-6,15H,7H2,1-3H3,(H,14,16)

InChI Key

GCDIDQGQNMPHFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)O)F

Origin of Product

United States

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